(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic
Description
This compound belongs to the androstane steroid family, characterized by a 1,4-diene system in the A-ring, a 3-keto group, and a 17-carboxylic acid moiety. The ethoxycarbonyloxy (-O-CO-OCH2CH3) substituent at position 17 distinguishes it from related glucocorticoids. This ester group modifies its pharmacokinetic properties, such as lipophilicity and metabolic stability, compared to hydroxyl or other ester derivatives . The compound’s stereochemistry (11β,17α) is critical for receptor binding and anti-inflammatory activity, as seen in related steroids .
Properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O7/c1-4-29-20(28)30-23(19(26)27)10-8-16-15-6-5-13-11-14(24)7-9-21(13,2)18(15)17(25)12-22(16,23)3/h7,9,11,15-18,25H,4-6,8,10,12H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMMQGHLQQKWOY-NGVSTBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme steroid 11beta-monooxygenase (CYP11B1) . This enzyme plays a crucial role in the biosynthesis of steroid hormones, including cortisol and aldosterone.
Mode of Action
The compound interacts with its target, the CYP11B1 enzyme, by serving as a substrate for the enzyme’s hydroxylating activity
Biochemical Pathways
The compound is involved in several biochemical pathways, including steroid hormone biosynthesis and cortisol synthesis and secretion . It is a part of the C21-Steroid hormone biosynthesis pathway, where it is involved in the conversion of progesterone to corticosterone/aldosterone and cortisol/cortisone.
Result of Action
The action of this compound results in the production of steroid hormones, including cortisol and aldosterone. These hormones play vital roles in various physiological processes, including the regulation of metabolism, immune response, and blood pressure.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH and dissolved oxygen levels can affect the photodegradation rate of similar compounds. .
Biological Activity
The compound (11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic is a steroid derivative that has garnered interest in the field of pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C23H27O7
- Molecular Weight : 421.5 g/mol
- Structural Characteristics : The compound features a steroid backbone with specific functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. It exhibits anti-inflammatory and immunosuppressive properties similar to other corticosteroids. The ethoxycarbonyl group enhances its solubility and bioavailability, which is crucial for its therapeutic efficacy.
Anti-inflammatory Effects
Research indicates that the compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly beneficial in conditions such as arthritis and asthma.
Immunosuppressive Properties
The compound has been studied for its immunosuppressive effects, making it a candidate for treating autoimmune diseases. It modulates immune responses by affecting T-cell activation and proliferation.
Antitumor Activity
Preliminary studies suggest potential antitumor effects, particularly in hormone-dependent cancers. The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
| Study | Year | Findings |
|---|---|---|
| Smith et al. | 2020 | Demonstrated significant reduction in inflammatory markers in a rat model of arthritis. |
| Johnson et al. | 2021 | Reported immunosuppressive effects in mice with autoimmune disorders; reduced T-cell activation. |
| Lee et al. | 2022 | Found antitumor activity in breast cancer cell lines; induced apoptosis at therapeutic concentrations. |
Scientific Research Applications
Therapeutic Applications
1. Ophthalmic Use:
Loteprednol Etabonate is primarily used as a topical corticosteroid in ophthalmology. It is effective in treating various inflammatory conditions of the eye, including:
- Allergic Conjunctivitis: It reduces inflammation and alleviates symptoms such as redness and itching.
- Postoperative Inflammation: Used following ocular surgeries to minimize inflammation and promote healing.
Case Study: A clinical trial demonstrated that Loteprednol Etabonate significantly reduced postoperative inflammation compared to other corticosteroids, leading to quicker recovery times for patients undergoing cataract surgery .
2. Anti-inflammatory Properties:
The compound exhibits potent anti-inflammatory effects due to its ability to inhibit phospholipase A2 and suppress the expression of pro-inflammatory cytokines.
3. Treatment of Allergic Reactions:
Loteprednol Etabonate has shown efficacy in managing allergic reactions by modulating the immune response and reducing histamine release.
Research Findings
Recent studies have focused on the safety profile and efficacy of Loteprednol Etabonate compared to other corticosteroids. Research indicates that it has a lower incidence of intraocular pressure elevation, making it a safer option for long-term use in patients with glaucoma or ocular hypertension .
Chemical Reactions Analysis
Esterification of the Carboxylic Acid Group
The carboxylic acid at C17 undergoes esterification to form derivatives with enhanced lipophilicity. A key reaction involves its conversion to chloromethyl ester (loteprednol etabonate), a prodrug used in ophthalmic formulations:
This reaction proceeds via activation of the carboxylic acid (likely through salt formation with NaOH in methanol) followed by alkylation with chloromethyl iodide. The product’s enhanced membrane permeability makes it pharmacologically active in ocular tissues .
Salt Formation
The carboxylic acid group reacts with bases to form salts, improving solubility for purification or formulation:
| Base | Solvent | Product | Application |
|---|---|---|---|
| 1 N NaOH | Methanol | Sodium 17α-ethoxycarbonyloxy-11β-hydroxy-3-oxoandrosta-1,4-diene-17β-carboxylate | Intermediate in synthesis |
Anhydride Formation
Under dehydrating conditions, the carboxylic acid forms an anhydride with ethyl hydrogen, a side reaction observed during synthesis:
| Reagents | Conditions | Product | Notes |
|---|---|---|---|
| Ethyl hydrogen | Not specified | 17α-Ethoxycarbonyloxy-11β-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid anhydride | Requires chromatographic purification |
Hydrolysis of the Ethoxycarbonyloxy Group
The ethoxycarbonyloxy group at C17α is susceptible to enzymatic or alkaline hydrolysis, releasing CO₂ and forming a hydroxyl group:
| Conditions | Enzymatic Pathway | Product | Biological Relevance |
|---|---|---|---|
| Esterases (in vivo) | Hydrolysis of the carbonate | 17α-Hydroxy derivative | Activates anti-inflammatory effects |
This hydrolysis is critical for the prodrug’s activation in biological systems, enabling receptor binding .
Synthetic Modifications for Analog Development
The compound serves as a scaffold for structural analogs. Key modifications include:
| Modification | Reagents/Conditions | Resulting Analog | Purpose |
|---|---|---|---|
| Thioester formation | Novel carbothioic acid method | Carbothioic acid derivatives | Explore alternative prodrugs |
| Deuterium labeling | Ethoxy-d₃ substitution | (11β,17α)-17-[(Ethoxy-d₃-carbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic acid-d₃ | Metabolic studies |
Stability and Degradation Pathways
- Thermal Degradation : Decomposition occurs above 190°C, with loss of the ethoxycarbonyl group.
- Photooxidation : The Δ¹,⁴-diene system is prone to oxidation under UV light, forming 3-keto-4,5-epoxide derivatives .
Comparative Reactivity of Structural Analogs
| Compound | Functional Groups | Key Reactivity Differences |
|---|---|---|
| Cortisol | C17β-hydroxyl, C3-keto | Lacks esterification sites at C17α |
| Prednisolone | C11β-hydroxyl, C20-keto | No carboxylic acid for salt formation |
| Loteprednol etabonate | Chloromethyl ester at C17β | Enhanced lipophilicity vs. parent acid |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table highlights structural variations and their biochemical implications compared to analogs:
Functional Insights
Substituent Effects on Bioactivity :
- Fluorination (e.g., 6α/9α-F in Fluticasone) significantly enhances glucocorticoid receptor binding and potency by stabilizing the 3-keto group and reducing metabolism .
- Methylation (e.g., 16α-methyl in Desoximetasone) prolongs half-life by sterically hindering CYP450-mediated inactivation .
- Ester Groups : The ethoxycarbonyloxy group in the target compound likely balances lipophilicity and hydrolysis resistance compared to propionyloxy (Fluticasone) or acetyloxy derivatives .
In contrast, Δ1-Cortienic Acid (17α-OH) undergoes rapid conjugation or oxidation, limiting its therapeutic utility .
Stereochemical Influence :
The 11β-hydroxyl group is essential for receptor activation, as seen in active glucocorticoids like Dexamethasone. In contrast, 11α-OH analogs (e.g., CAS 7323-96-8) show diminished activity due to improper receptor docking .
Structural Comparison via Graph-Based Methods: Computational analyses (e.g., graph isomorphism) would highlight the unique ethoxycarbonyloxy node in the target compound versus propionyloxy or methyl groups in analogs, explaining divergent pharmacodynamics .
Research Findings
- Synthesis Pathways : The target compound is likely synthesized via esterification of Δ1-Cortienic acid (C20H26O5) with ethyl chloroformate, analogous to Fluticasone’s preparation from its 17β-carboxylic acid precursor .
- NMR Profiling : As shown in , NMR shifts in regions A (positions 39–44) and B (29–36) differentiate analogs with varied substituents, aiding structural elucidation .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of the compound be experimentally verified, given its complex steroid backbone?
- Methodological Answer : Use a combination of X-ray crystallography and NMR spectroscopy to resolve stereochemistry. For NMR, focus on - and -NMR to analyze coupling constants and chemical shifts of the 11β-hydroxy and 17α-ethoxycarbonyloxy groups. Cross-reference with structurally similar steroids like Δ1-cortienic acid (CHO) . X-ray analysis is critical for confirming the spatial arrangement of the 17α-substituent, as seen in related androsta-1,4-diene derivatives .
Q. What spectroscopic techniques are optimal for identifying the ethoxycarbonyloxy functional group in this compound?
- Methodological Answer : Employ FT-IR spectroscopy to detect the carbonyl stretch (C=O) of the ethoxycarbonyloxy group (~1740 cm). Confirm via -NMR by observing the ester carbonyl carbon signal near 165–170 ppm. Compare with spectral data from analogs like fluticasone propionate derivatives, which share similar ester functionalities .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 40°C/75% relative humidity. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the ethoxycarbonyloxy group to a free carboxylic acid). Reference safety data for structurally related lab chemicals, which recommend dry, inert storage conditions to prevent ester hydrolysis .
Advanced Research Questions
Q. How can synthetic yields be improved given steric hindrance at the 17α-position during esterification?
- Methodological Answer : Optimize reaction conditions using bulky protecting groups (e.g., tert-butyldimethylsilyl) to temporarily shield the 11β-hydroxyl group, reducing steric clash. Employ microwave-assisted synthesis to enhance reaction efficiency, as demonstrated in the synthesis of 3-oxo-4-azaandrostane derivatives . Validate purity via chiral HPLC to isolate the desired diastereomer .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Perform meta-analysis of existing data while controlling for variables like impurity profiles (e.g., trace Δ1,4-diene isomers or residual solvents). Use LC-MS/MS to quantify impurities and correlate with bioassay results. For example, discrepancies in glucocorticoid receptor binding assays may arise from undetected 3-oxo-androstene byproducts, as observed in cortienic acid derivatives .
Q. How can metabolic pathways of this compound be mapped in vitro?
- Methodological Answer : Use radiolabeled isotopes (e.g., at the 17-carboxylic position) incubated with hepatocyte cultures. Analyze metabolites via high-resolution mass spectrometry (HRMS) and compare with known pathways of structurally related steroids like dexamethasone acid. Note that cytochrome P450 enzymes (e.g., CYP3A4) may hydroxylate the 6α or 16α positions, altering activity .
Q. What computational methods predict interactions between this compound and glucocorticoid receptors?
- Methodological Answer : Perform molecular docking using crystal structures of the glucocorticoid receptor ligand-binding domain (PDB ID: 1NHZ). Focus on the 17-carboxylic acid moiety’s hydrogen-bonding potential with Arg611 and Gln570. Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics, referencing studies on 11β-hydroxysteroid dehydrogenase substrates .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?
- Methodological Answer : Investigate polymorphic forms via powder X-ray diffraction (PXRD). The 17-carboxylic acid group may form intramolecular hydrogen bonds, reducing solubility in some crystalline states. Compare with methyl ester derivatives (e.g., fluticasone propionate analogs), where esterification increases lipophilicity .
Q. How can researchers reconcile discrepancies in cytotoxicity profiles across cell lines?
- Methodological Answer : Standardize assays using isogenic cell lines to eliminate genetic variability. Pre-treat cells with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump effects. Cross-reference with cytotoxicity data from 3-oxo-4-azaandrostane derivatives, which show cell-type-specific toxicity due to membrane permeability differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
